4,6-Difluoropyridin-2-amine

Descripción

BenchChem offers high-quality 4,6-Difluoropyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Difluoropyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

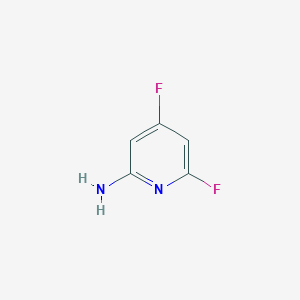

Structure

3D Structure

Propiedades

IUPAC Name |

4,6-difluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBOZAKASWNIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592832 | |

| Record name | 4,6-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938443-45-9 | |

| Record name | 4,6-Difluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Difluoropyridin-2-amine

Introduction: The Rising Prominence of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.

Within the vast landscape of pharmaceutically relevant heterocycles, the pyridine nucleus stands out as a privileged scaffold, present in numerous approved drugs. The introduction of fluorine to the pyridine ring, therefore, represents a powerful strategy for lead optimization and the development of novel therapeutic agents. 4,6-Difluoropyridin-2-amine, the subject of this technical guide, is a valuable building block in this context. Its trifunctional nature, possessing two reactive fluorine atoms and a nucleophilic amino group, opens avenues for diverse chemical transformations, making it a key intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to 4,6-difluoropyridin-2-amine and a detailed analysis of its characterization.

Synthesis of 4,6-Difluoropyridin-2-amine: A Regioselective Approach

The synthesis of 4,6-difluoropyridin-2-amine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 2,4,6-trifluoropyridine. The electron-deficient nature of the pyridine ring, further amplified by the presence of three strongly electron-withdrawing fluorine atoms, renders it highly susceptible to attack by nucleophiles.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution

The reaction of 2,4,6-trifluoropyridine with a suitable nitrogen nucleophile, such as ammonia, provides a direct and efficient route to 4,6-difluoropyridin-2-amine. The regioselectivity of this reaction is a critical consideration. The fluorine atom at the 2-position of the pyridine ring is the most activated towards nucleophilic displacement, followed by the fluorine atoms at the 4- and 6-positions. This preferential reactivity is a consequence of the ability of the nitrogen heteroatom to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

Caption: Synthetic pathway for 4,6-difluoropyridin-2-amine.

Reaction Mechanism: Understanding the Regioselectivity

The SNAr mechanism proceeds in two key steps:

-

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the 2,4,6-trifluoropyridine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly well-stabilized by the ring nitrogen.

-

Leaving Group Departure: The fluoride ion at the 2-position, a good leaving group, is subsequently eliminated, leading to the restoration of aromaticity and the formation of the final product, 4,6-difluoropyridin-2-amine.

The preference for attack at the 2-position can be attributed to the superior stabilization of the negative charge in the corresponding Meisenheimer intermediate by the adjacent nitrogen atom.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of 4,6-difluoropyridin-2-amine. Optimization of reaction conditions (temperature, time, and concentration) may be necessary to achieve maximum yield and purity.

-

Reaction Setup: In a sealed reaction vessel, dissolve 2,4,6-trifluoropyridine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Ammonia: Add a solution of ammonia in the chosen solvent (e.g., a saturated solution of ammonia in ethanol) in excess (typically 3-5 equivalents).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,6-difluoropyridin-2-amine.

Characterization of 4,6-Difluoropyridin-2-amine: A Comprehensive Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,6-difluoropyridin-2-amine. The following section details the expected physical and spectroscopic properties.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₅H₄F₂N₂ |

| Molecular Weight | 130.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Expected to be in the range of 100-150 °C |

Spectroscopic Analysis

The following spectroscopic data are predicted based on the structure of 4,6-difluoropyridin-2-amine and comparison with structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the amino protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.5 - 5.5 | Broad singlet | - |

| H-3 | 6.0 - 6.5 | Doublet of doublets | J(H-F) ≈ 2-3, J(H-H) ≈ 1-2 |

| H-5 | 5.8 - 6.3 | Doublet of doublets | J(H-F) ≈ 2-3, J(H-H) ≈ 1-2 |

-

The amino protons (NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

The aromatic protons at positions 3 and 5 will appear as doublets of doublets due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 95 - 100 |

| C-4 | 160 - 165 (with large JC-F) |

| C-5 | 90 - 95 |

| C-6 | 160 - 165 (with large JC-F) |

-

The carbons directly bonded to the highly electronegative fluorine atoms (C-4 and C-6) will be significantly deshielded and appear at a lower field.

-

The carbon bearing the amino group (C-2) will also be deshielded.

-

The carbons at positions 3 and 5 will be the most shielded and appear at a higher field.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) |

| 1640 - 1600 | N-H bending |

| 1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| 1300 - 1100 | C-F stretching |

| 1200 - 1000 | C-N stretching |

-

The presence of two distinct N-H stretching bands is characteristic of a primary amine.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 130.

-

Fragmentation Pattern: Common fragmentation pathways for aminopyridines include the loss of HCN (m/z = 27) and the fragmentation of the pyridine ring. The presence of fluorine atoms will also influence the fragmentation pattern.

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of 4,6-difluoropyridin-2-amine. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with a small amount of trifluoroacetic acid) can be used to achieve good separation and quantification of the product and any impurities.

Caption: A typical workflow for the characterization of 4,6-difluoropyridin-2-amine.

Conclusion

4,6-Difluoropyridin-2-amine is a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science. The synthetic route via nucleophilic aromatic substitution of 2,4,6-trifluoropyridine is a robust and regioselective method for its preparation. The comprehensive characterization using a suite of spectroscopic techniques is crucial for confirming the structure and ensuring the purity of this important intermediate. This guide provides the necessary theoretical framework and practical insights for researchers and scientists working with this compound, facilitating its effective utilization in their synthetic endeavors.

References

- Due to the specific nature of the topic, direct references for the synthesis and complete characterization of 4,6-difluoropyridin-2-amine are not readily available in the public domain. The provided synthesis and characterization data are based on established principles of organic chemistry and data from structurally related compounds.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,6-Difluoropyridin-2-amine

Introduction

4,6-Difluoropyridin-2-amine is a valuable fluorinated heterocyclic building block in medicinal chemistry and materials science. Its structural and electronic properties, governed by the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, make it a key component in the synthesis of targeted therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such molecules. However, the presence of fluorine introduces both informative complexity and potential challenges. Understanding the principles of proton-fluorine (¹H-¹⁹F) and carbon-fluorine (¹³C-¹⁹F) spin-spin coupling is paramount for an accurate and unambiguous assignment of the NMR spectra. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 4,6-difluoropyridin-2-amine, grounded in established spectroscopic principles and data from analogous structures. We will explore the causality behind the expected chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and offer a logical workflow for spectral interpretation.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 4,6-difluoropyridin-2-amine. These predictions are based on the analysis of substituent effects and known data for fluorinated pyridines.[1] The exact values may vary slightly depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data for 4,6-Difluoropyridin-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 6.0 - 6.2 | dd | ³J(H,H) ≈ 2-3 Hz, ⁴J(H,F) ≈ 8-10 Hz |

| H-5 | 6.4 - 6.6 | dd | ³J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 6-8 Hz |

| NH₂ | 5.0 - 6.5 (broad) | s (br) | N/A |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for 4,6-Difluoropyridin-2-amine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-2 | 158 - 162 | t | ³J(C,F) ≈ 3-5 Hz |

| C-3 | 90 - 95 | d | ³J(C,F) ≈ 4-6 Hz |

| C-4 | 160 - 165 | dd | ¹J(C,F) ≈ 230-260 Hz, ³J(C,F) ≈ 12-15 Hz |

| C-5 | 95 - 100 | d | ²J(C,F) ≈ 20-25 Hz |

| C-6 | 162 - 167 | dd | ¹J(C,F) ≈ 230-260 Hz, ³J(C,F) ≈ 12-15 Hz |

Solvent: DMSO-d₆

In-depth Spectral Interpretation and Rationale

The unique substitution pattern of 4,6-difluoropyridin-2-amine creates a distinct and informative NMR fingerprint. The interpretation hinges on understanding the electronic effects of the substituents and the through-bond coupling interactions between the ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two signals corresponding to H-3 and H-5.

-

Chemical Shifts : The electron-donating amino group at the C-2 position significantly shields the ring protons, shifting them upfield compared to pyridine itself. Conversely, the highly electronegative fluorine atoms at C-4 and C-6 exert a strong deshielding effect. The observed chemical shift for each proton is a net result of these competing influences. H-3, being ortho to the amino group, is expected to be the most shielded and appear at the lowest chemical shift (furthest upfield).

-

Coupling Patterns : The protons at H-3 and H-5 form a spin system that is further complicated by couplings to the fluorine nuclei.

-

H-3 Signal : This proton is expected to appear as a doublet of doublets (dd). It couples to H-5 with a small meta-coupling constant (³J(H,H)) and to the fluorine at C-4 with a larger meta-fluorine coupling constant (⁴J(H,F)).

-

H-5 Signal : This proton is also anticipated to be a doublet of doublets (dd). It couples to H-3 (³J(H,H)) and to the fluorine at C-6 with a characteristic ortho-fluorine coupling constant (³J(H,F)).

-

-

Amino Protons (NH₂) : The two protons of the amino group typically appear as a single, broad resonance. This broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with trace amounts of water in the solvent. In a very dry solvent, this signal may become sharper and could potentially show coupling to ring protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, with the carbons attached to fluorine exhibiting large, characteristic splitting.

-

Chemical Shifts : The carbons directly bonded to fluorine (C-4 and C-6) experience a very strong deshielding effect, causing their signals to appear far downfield.[1] The carbon attached to the amino group (C-2) is also significantly deshielded due to the electronegativity of the nitrogen atom, though its chemical shift is modulated by resonance effects. The C-3 and C-5 signals are found further upfield.

-

Carbon-Fluorine Coupling : This is the most definitive feature of the spectrum.

-

C-4 and C-6 : These carbons will each appear as a doublet of doublets. The largest splitting is due to the direct one-bond coupling (¹J(C,F)), which is typically in the range of 230-260 Hz. A smaller three-bond coupling (³J(C,F)) to the other fluorine atom will further split each signal into a doublet.

-

C-2, C-3, and C-5 : These carbons will also exhibit splitting due to two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings, which are significantly smaller than the one-bond couplings but crucial for confirming assignments. For instance, C-2 is expected to show coupling to both F-4 and F-6, potentially appearing as a triplet if the coupling constants are similar. C-5 will show a larger two-bond coupling to F-6 and a smaller four-bond coupling to F-4.

-

Visualizing Molecular Structure and Analytical Workflow

Diagrams are essential for visualizing the complex relationships within the molecule and the process of its analysis.

Caption: Key ¹H-¹H and ¹H-¹⁹F coupling interactions in 4,6-difluoropyridin-2-amine.

Caption: Self-validating workflow for NMR-based structural elucidation.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, interpretable NMR data is foundational to accurate structural analysis. The following protocol is recommended for 4,6-difluoropyridin-2-amine.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified compound.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it is an excellent solvent for many polar organic molecules and its residual proton signal (δ ≈ 2.50 ppm) rarely interferes with aromatic signals.[1] It also helps in observing exchangeable protons like those in the NH₂ group.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Referencing:

- Use a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve better signal dispersion and resolution.[2]

- Tune and match the ¹H, ¹³C, and ¹⁹F probes.

- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

- Reference the chemical shifts internally to the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[1]

3. Data Acquisition:

- ¹H NMR : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

- ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential signal splitting from fluorine, a longer acquisition time (more scans) will be necessary.

- DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This experiment is invaluable for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (including C-F) will be absent.

- 2D Experiments (Recommended for Unambiguous Assignment) :

- COSY (Correlation Spectroscopy) : To confirm the ¹H-¹H coupling between H-3 and H-5.

- HSQC (Heteronuclear Single Quantum Coherence) : To correlate each proton signal with the carbon to which it is directly attached (H-3 with C-3, H-5 with C-5).[3]

- HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-3 bond) correlations. This is particularly powerful for assigning quaternary carbons and confirming the overall connectivity, for instance, by observing correlations from H-3 to C-2, C-4, and C-5.

Conclusion

The NMR spectral analysis of 4,6-difluoropyridin-2-amine is a prime example of how modern spectroscopy can be used to deduce complex molecular structures. A thorough understanding of substituent effects and, critically, the patterns arising from heteronuclear (H-F, C-F) coupling allows for a complete and confident assignment of every proton and carbon in the molecule. By following a systematic experimental protocol that includes both 1D and 2D NMR techniques, researchers can build a self-validating dataset that confirms the identity and purity of this important chemical entity, thereby ensuring the integrity of subsequent research and development efforts.

References

-

Preprints.org. Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available at: [Link].

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link].

-

Fluorine notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information. Available at: [Link].

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available at: [Link].

-

ADDI. Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. Available at: [Link].

-

ResearchGate. Synthesis, Characterization and DFT studies of 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine. Available at: [Link].

-

PMC - NIH. A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link].

-

The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Available at: [Link].

-

ResearchGate. Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. Available at: [Link].

-

The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Available at: [Link].

-

PubMed. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Available at: [Link].

-

ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Available at: [Link].

-

SpectraBase. 2,6-Difluoropyridine - Optional[19F NMR] - Chemical Shifts. Available at: [Link].

Sources

mass spectrometry and IR spectroscopy of 4,6-difluoropyridin-2-amine

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 4,6-difluoropyridin-2-amine

Introduction

4,6-difluoropyridin-2-amine is a substituted pyridine derivative of increasing interest in medicinal chemistry and materials science. As a fluorinated heterocyclic amine, it serves as a crucial building block in the synthesis of complex molecules, including agrochemicals and pharmaceutical agents. The precise structural elucidation of this compound and its subsequent derivatives is paramount for ensuring the efficacy, safety, and novelty of these high-value products. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

This document is designed for researchers, analytical chemists, and drug development professionals, offering not just procedural outlines but also the underlying scientific rationale for data interpretation. We will explore the predictable fragmentation pathways under electron ionization mass spectrometry and the characteristic vibrational modes observable via Fourier-transform infrared spectroscopy, providing a robust framework for the unambiguous identification and quality control of 4,6-difluoropyridin-2-amine.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For 4,6-difluoropyridin-2-amine (Molecular Formula: C₅H₄F₂N₂; Monoisotopic Mass: 130.03 Da), electron ionization (EI) is a common technique that provides a detailed fragmentation pattern, or "fingerprint," which is invaluable for structural confirmation.[1]

The Rationale of Fragmentation in 4,6-difluoropyridin-2-amine

Upon bombardment with high-energy electrons (typically 70 eV) in an EI source, the molecule loses an electron to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 130.[2] This molecular ion is a radical cation that is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The fragmentation pattern is not random; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragments.[3]

For 4,6-difluoropyridin-2-amine, we anticipate several key fragmentation pathways:

-

Alpha (α)-Cleavage: The bond between the C2 carbon of the pyridine ring and the amino group is a prime site for cleavage. However, the most common amine fragmentation involves cleavage of a bond alpha to the nitrogen atom.[4] In this case, since the nitrogen is directly attached to the aromatic ring, a more likely initial fragmentation is the loss of small, stable neutral molecules from the ring structure.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation pathway for pyridine and its derivatives is the cleavage of the ring, leading to the expulsion of a neutral molecule of HCN (27 Da).[5] This results in a fragment ion with a significantly different structure.

-

Loss of Fluoro-Substituents: The C-F bonds are strong, but fragmentation involving the fluorine atoms can occur, typically through the loss of a fluorine radical (•F, 19 Da) or hydrogen fluoride (HF, 20 Da), especially if a rearrangement is possible.

-

Cleavage of the Amino Group: The loss of the amino group (•NH₂, 16 Da) or ammonia (NH₃, 17 Da) can also be observed.

The relative abundance of each fragment peak in the mass spectrum provides insight into the stability of that particular ion, with the most stable ion forming the base peak (100% relative intensity).[6]

Predicted Mass Spectrum Fragmentation

The following table summarizes the most probable fragment ions for 4,6-difluoropyridin-2-amine under EI-MS.

| m/z | Proposed Fragment Ion | Neutral Loss | Plausible Structure |

| 130 | [C₅H₄F₂N₂]⁺• | - | Molecular Ion (M⁺•) |

| 111 | [C₅H₃FN₂]⁺ | •F | Loss of a Fluorine radical |

| 103 | [C₄H₂FN₂]⁺ | HCN | Loss of Hydrogen Cyanide from M⁺• |

| 84 | [C₄HFN]⁺ | HCN, •F | Loss of HCN and Fluorine |

| 76 | [C₄H₂F]⁺ | 2HCN | Loss of two HCN molecules |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for acquiring a mass spectrum of 4,6-difluoropyridin-2-amine. The choice of GC as the inlet system is based on the compound's expected volatility.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of 4,6-difluoropyridin-2-amine.

- Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol or acetonitrile).

- Vortex the solution until the sample is fully dissolved.

2. GC-MS Instrument Parameters:

- GC Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

- Inlet Temperature: 250 °C.

- Injection Volume: 1 µL.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.

- Oven Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: Increase to 280 °C at a rate of 15 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.

- MS Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40-300.

3. Data Acquisition and Analysis:

- Acquire the total ion chromatogram (TIC) to confirm the elution of the compound.

- Extract the mass spectrum from the apex of the chromatographic peak corresponding to 4,6-difluoropyridin-2-amine.

- Analyze the spectrum, identifying the molecular ion peak and major fragment peaks. Compare these with the predicted values in the table above.

Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the logical sequence of fragmentation events.

Caption: Correlation of functional groups in 4,6-difluoropyridin-2-amine with their IR absorption regions.

Conclusion

The combined application of Mass Spectrometry and Infrared Spectroscopy provides a comprehensive and definitive characterization of 4,6-difluoropyridin-2-amine. MS confirms the molecular weight and offers structural insights through predictable fragmentation patterns, while IR spectroscopy verifies the presence of key functional groups through their characteristic vibrational frequencies. The methodologies and interpretive frameworks presented in this guide serve as a reliable resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity, ensuring high standards of scientific integrity and accelerating research and development efforts.

References

- Chaudhary J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology & Advanced Research Journal.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Introduction: The Significance of Fluorinated Aminopyridines

An In-depth Technical Guide to the Determination and Analysis of the X-ray Crystal Structure of 4,6-difluoropyridin-2-amine

Senior Application Scientist Note: The determination of a molecule's three-dimensional structure via single-crystal X-ray diffraction is the definitive method for elucidating its atomic arrangement, connectivity, and supramolecular interactions. This guide provides a comprehensive, field-proven methodology for achieving this result for the target compound, 4,6-difluoropyridin-2-amine. While a public crystal structure for this specific molecule was not located in the Cambridge Structural Database (CSD) as of the last update, the principles and protocols detailed herein are derived from established crystallographic practices and analysis of closely related structures.[1][2][3][4] This document serves as both a practical workflow and a predictive analysis of the structural chemistry of this important fluorinated pyridine scaffold.

The 2-aminopyridine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of pharmacologically active agents. Its unique electronic properties and ability to act as a versatile hydrogen-bond donor and acceptor make it a cornerstone for designing molecules that interact with biological targets. The strategic introduction of fluorine atoms into such scaffolds is a widely employed tactic in medicinal chemistry to modulate key molecular properties.[5] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, alter pKa to improve cell permeability, and introduce new, favorable interactions with protein binding pockets, including potent hydrogen bonds and dipole interactions.[6][7][8][9]

Consequently, 4,6-difluoropyridin-2-amine represents a molecule of significant interest, combining the bio-relevant 2-aminopyridine core with the modulating effects of two fluorine substituents. Elucidating its precise crystal structure is paramount for understanding how these features govern its solid-state properties, crystal packing, and intermolecular interactions—knowledge that is critical for rational drug design, polymorphism screening, and materials science.

Part 1: Synthesis and Single Crystal Growth

The foundational step in any crystallographic analysis is the procurement of high-purity, single crystals.[10] This requires a robust synthetic route followed by a meticulous crystallization process.

Proposed Synthesis via Halogen Exchange (Halex)

A plausible and efficient route to synthesize the title compound is through a halogen exchange (Halex) reaction starting from the commercially available 2-amino-4,6-dichloropyridine.[11][12] This method leverages the higher reactivity of chlorine atoms on the electron-deficient pyridine ring towards nucleophilic substitution by fluoride.

Experimental Protocol: Synthesis

-

Drying: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF, 4.0 equivalents). Heat the flask under vacuum and backfill with dry nitrogen three times to ensure anhydrous conditions.

-

Reaction Setup: Add anhydrous dimethyl sulfoxide (DMSO) as the solvent. The choice of a polar aprotic solvent is crucial for solubilizing the KF and facilitating the nucleophilic substitution.[13]

-

Reactant Addition: Add 2-amino-4,6-dichloropyridine (1.0 equivalent) to the stirred suspension.

-

Heating: Heat the reaction mixture to 180-190 °C. The high temperature is necessary to overcome the activation energy for the substitution of aromatic chlorides.[13] Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC-MS.

-

Workup: After completion (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4,6-difluoropyridin-2-amine.

Single Crystal Growth

Growing diffraction-quality crystals is often a process of systematic screening.[14][15][16] For a molecule like 4,6-difluoropyridin-2-amine, which possesses both hydrogen-bonding capabilities and a partially fluorinated aromatic surface, methods that allow for slow equilibration are most promising.

Experimental Protocol: Crystallization by Vapor Diffusion

-

Solvent Selection: Choose a "good" solvent in which the compound is readily soluble (e.g., acetone, ethyl acetate) and a "poor" or "anti-solvent" in which it is sparingly soluble (e.g., hexane, pentane). The two solvents must be miscible.[17]

-

Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the good solvent (e.g., 0.5 mL of ethyl acetate) in a small, open vial (e.g., a 2 mL glass vial).

-

Setup: Place this inner vial inside a larger, sealable jar (the "chamber") containing a reservoir of the anti-solvent (e.g., 5-10 mL of hexane).

-

Diffusion: Seal the chamber. The more volatile anti-solvent will slowly diffuse its vapor into the solution in the inner vial. This gradually decreases the overall solubility of the compound, ideally leading to slow, ordered nucleation and crystal growth over several days.

-

Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove a crystal using a cryo-loop and immediately proceed to mounting.[18]

Part 2: X-ray Diffraction and Structure Determination

With a suitable single crystal, the process of determining the atomic structure can begin. This involves collecting the diffraction data and then computationally solving the structure.[19][20]

Data Collection

Modern crystallography relies on automated diffractometers to collect a complete set of diffraction data.[21]

Experimental Protocol: Data Collection

-

Mounting: A selected crystal is mounted on a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

-

Instrumentation: The crystal is centered on a diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive area detector (e.g., CCD or CMOS).[19]

-

Data Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the diffraction data. This typically involves a series of φ and ω scans, rotating the crystal in the X-ray beam.

-

Integration: The collected diffraction images are processed using integration software (e.g., Bruker's APEX suite or CrysAlisPro). This process locates the diffraction spots, measures their intensities, and reduces the data to a reflection file (.hkl file) containing the Miller indices (h,k,l) and intensity for each reflection.

Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but not their phases. Solving the "phase problem" is the first step in generating the structure, which is then refined to achieve the best possible fit to the experimental data.[22] The SHELX suite of programs is the industry standard for small-molecule crystallography.[23][24][25]

Computational Protocol: Structure Solution and Refinement

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.

-

Structure Solution: The structure is solved using SHELXT or SHELXS, which employ "direct methods" or dual-space algorithms to determine initial phases and generate an initial model of the molecular structure.[26]

-

Initial Refinement: This initial model is refined against the experimental data using SHELXL via a full-matrix least-squares method.[23] In this iterative process, atomic coordinates and isotropic displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) derived from the model.

-

Model Completion: The refined model is inspected. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric restraints.

-

Anisotropic Refinement: All non-hydrogen atoms are refined anisotropically, allowing their thermal displacement to be modeled as ellipsoids rather than spheres, which provides a more accurate representation.

-

Convergence: The refinement is continued until convergence is reached, meaning that further cycles of refinement do not produce significant changes in the structural parameters. The quality of the final model is assessed by metrics such as the R1 factor (which should ideally be <5% for high-quality data) and the goodness-of-fit (GooF).

Part 3: Predictive Structural Analysis and Interpretation

Based on the known principles of molecular geometry and intermolecular interactions observed in similar structures, we can predict the key structural features of 4,6-difluoropyridin-2-amine.

Molecular Geometry

The internal geometry of the molecule is expected to conform to standard bond lengths and angles for sp²-hybridized carbon and nitrogen atoms. The electron-withdrawing nature of the fluorine atoms may cause minor perturbations.

| Parameter | Expected Value | Justification |

| C-F Bond Length | ~1.34 - 1.36 Å | Typical for a fluorine atom attached to an aromatic ring. |

| C-NH₂ Bond Length | ~1.35 - 1.37 Å | Shorter than a typical C-N single bond due to resonance of the amino lone pair with the aromatic system. |

| Pyridine C-N Bond Lengths | ~1.33 - 1.34 Å | Standard values for a pyridine ring. |

| Pyridine C-C Bond Lengths | ~1.37 - 1.39 Å | Standard values for a pyridine ring. |

| C-N-C Ring Angle | ~117 - 119° | The internal angle at the nitrogen atom in the pyridine ring. |

| F-C-C Ring Angle | ~118 - 120° | The internal angle at the fluorinated carbon atoms. |

Table 1: Predicted Molecular Geometry of 4,6-difluoropyridin-2-amine.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing will be dominated by a network of hydrogen bonds, driven by the excellent hydrogen bond donor capacity of the amino group (-NH₂) and the acceptor sites on neighboring molecules.[27][28][29]

-

Primary Interaction (N-H···N): The strongest and most predictable interaction is the hydrogen bond between the amino group of one molecule and the pyridine ring nitrogen of another.[30] This is a classic, robust interaction that often leads to the formation of centrosymmetric dimers or infinite chains, which are common motifs in the crystal structures of aminopyridines.

-

Secondary Interaction (N-H···F): The fluorine atoms can act as weak hydrogen bond acceptors.[6] While more controversial and significantly weaker than N-H···N bonds, N-H···F interactions are frequently observed in the solid state and can play a crucial role in directing the three-dimensional crystal packing.[8][14] The presence of two fluorine atoms increases the likelihood that at least one will participate in such an interaction to satisfy the crystal's packing requirements.

| Interaction Type | Donor | Acceptor | Expected D···A Distance | Expected Angle (D-H···A) | Significance |

| N-H···N | -NH₂ | Pyridine N | ~2.9 - 3.1 Å | ~160 - 180° | Primary Motif: Strong interaction likely to form robust dimers (R²₂(8) graph set) or catemeric chains.[27] |

| N-H···F | -NH₂ | Fluorine | ~3.0 - 3.3 Å | ~140 - 170° | Secondary Motif: Weaker interaction that helps stabilize the 3D network and fine-tune the crystal packing.[6] |

Table 2: Predicted Intermolecular Hydrogen Bonds in the Crystal Structure of 4,6-difluoropyridin-2-amine.

Visualization of the Experimental Workflow

The entire process, from chemical synthesis to the final refined structure, can be visualized as a logical workflow.

Conclusion

This guide outlines a rigorous and technically sound pathway for the synthesis, crystallization, and complete X-ray structural determination of 4,6-difluoropyridin-2-amine. By following these field-proven protocols, researchers can obtain a high-resolution crystal structure. The subsequent analysis of this structure, predicted to be dominated by strong N-H···N hydrogen-bonded motifs supported by weaker N-H···F interactions, will provide invaluable atomic-level insights. This information is essential for understanding the solid-state behavior of this compound and for leveraging its structural features in the rational design of new pharmaceuticals and advanced materials.

References

-

Muthiah, P. T., et al. (2015). Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 71(Pt 2), 144–152. Available at: [Link]

-

Sheldrick, G. M. (n.d.). Chapter 6.1.2 SHELXL-97. University of Göttingen. Available at: [Link]

-

Merzweiler, K., & Lechner, A. (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines. Crystals, 13(6), 964. Available at: [Link]

-

Alaassar, M., et al. (2023). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. RSC Advances, 13(10), 6808-6818. Available at: [Link]

-

Sheldrick, G. M. (1995). Refinement of Large Small-Molecule Structures Using SHELXL-92. In Crystallographic Computing 6: A Window on Modern Crystallography. Oxford Academic. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Wikipedia (n.d.). X-ray crystallography. Available at: [Link]

-

HKL-xray (n.d.). Small Molecule Structure Solution and Refinement. HKL Research, Inc. Available at: [Link]

-

CCP4 wiki (n.d.). Solve a small-molecule structure. Available at: [Link]

-

Carleton College (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

-

Song, P., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 233-239. Available at: [Link]

-

Bruker (n.d.). Single Crystal X-ray Diffractometers. Bruker Corporation. Available at: [Link]

-

Novotná, P., et al. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(6), 3946-3956. Available at: [Link]

-

SPT Labtech (n.d.). Chemical crystallization. Available at: [Link]

-

Yang, Y., et al. (2020). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate. Available at: [Link]

-

Niranjana, P., et al. (2007). Structure and hydrogen bonding of 2-aminopyridine·(H2O)n (n = 1, 2) studied by infrared ion depletion spectroscopy. Physical Chemistry Chemical Physics, 9(29), 3791-3798. Available at: [Link]

-

Pophristic, V., & Goodman, L. (2009). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 14(7), 2412-2423. Available at: [Link]

-

Jones, P. G. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 67(Pt 1), 13-22. Available at: [Link]

-

SIELC Technologies (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

-

Goudet, J. (n.d.). Guide for crystallization. Available at: [Link]

-

Berger, R., et al. (2014). Fluorine in Crystal Engineering ? The Little Atom That Could. ResearchGate. Available at: [Link]

-

University of Florida (2015). Crystal Growing Tips. Center for X-ray Crystallography. Available at: [Link]

-

Finger, G. C., et al. (1962). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. Journal of Organic Chemistry, 27(11), 3965-3968. Available at: [Link]

- Link, H. R. (1978). U.S. Patent No. 4,071,521. U.S. Patent and Trademark Office.

-

CCDC (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Available at: [Link]

-

CCDC (2024). Introducing Cambridge Structural Database 6.00. Cambridge Crystallographic Data Centre. Available at: [Link]

-

Lim, S., et al. (2010). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

-

Grotenhuis, P. A. M., & Paffen, P. E. (1986). European Patent No. EP 0192287 A2. European Patent Office. Available at: [Link]

-

Ma, C., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]

- Kim, H. R., et al. (2006). U.S. Patent Application No. 10/549,438. U.S. Patent and Trademark Office.

-

PrepChem (n.d.). Synthesis of 2,6-diamino-4-(2,4-dichlorophenoxy)pyrimidine. Available at: [Link]

-

CCDC (n.d.). Access Structures. Cambridge Crystallographic Data Centre. Available at: [Link]

-

PubChem (n.d.). 2-Amino-4,6-dichloropyridine. National Center for Biotechnology Information. Available at: [Link]

-

Perina, M., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 19(5), 6397-6415. Available at: [Link]

-

CCDC (2024). New Structures and New Data Fields. The Latest CSD Data Update. Cambridge Crystallographic Data Centre. Available at: [Link]

-

CCDC (n.d.). Electron Diffraction Data in the CSD. Cambridge Crystallographic Data Centre. Available at: [Link]

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. 2-Amino-4,6-dichloropyridine | C5H4Cl2N2 | CID 5316649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]

- 14. sptlabtech.com [sptlabtech.com]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. unifr.ch [unifr.ch]

- 17. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 20. rigaku.com [rigaku.com]

- 21. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 22. hkl-xray.com [hkl-xray.com]

- 23. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 24. academic.oup.com [academic.oup.com]

- 25. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]

- 27. Hydrogen bonding patterns in salts of derivatives of aminopyrimidine and thiobarbituric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Structure and hydrogen bonding of 2-aminopyridine·(H2O) (n = 1, 2) studied by infrared ion depletion spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4,6-difluoropyridin-2-amine: Properties, Synthesis, and Applications

Introduction: A Versatile Fluorinated Pyridine Building Block

4,6-difluoropyridin-2-amine, also known as 2-Amino-4,6-difluoropyridine, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of two electron-withdrawing fluorine atoms on the pyridine ring, combined with the nucleophilic amino group, imparts a unique reactivity profile to this molecule. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic data, established synthetic protocols, and key applications, offering valuable insights for researchers and professionals in drug development.

The nomenclature for this compound can vary, with "4,6-difluoropyridin-2-amine" and "2-Amino-4,6-difluoropyridine" being used interchangeably in literature and commercial listings. For clarity, this guide will refer to the compound registered under CAS Number 63489-58-7.

Part 1: Core Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of 4,6-difluoropyridin-2-amine are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below.

Molecular Structure

The structure of 4,6-difluoropyridin-2-amine features a pyridine ring substituted with an amino group at the C2 position and fluorine atoms at the C4 and C6 positions.

Caption: Molecular Structure of 4,6-difluoropyridin-2-amine.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 63489-58-7 | [1][2] |

| Molecular Formula | C₅H₄F₂N₂ | [2] |

| Molecular Weight | 130.1 g/mol | [2] |

| Appearance | Pale yellow to white solid | [1][3] |

| Melting Point | 124-125 °C | [1] |

| Boiling Point (Predicted) | 267.8 ± 35.0 °C | [1] |

| Density (Predicted) | 1.393 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.33 ± 0.10 | [1][2] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4,6-difluoropyridin-2-amine. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the pyridine ring will exhibit splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The amine protons typically appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show five signals for the pyridine ring carbons. The carbons bonded to fluorine will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds and is expected to show signals corresponding to the two fluorine atoms on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of 4,6-difluoropyridin-2-amine would display characteristic absorption bands. The N-H stretching vibrations of the primary amine are typically observed in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands are expected in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[4]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺ at an m/z of approximately 131.11.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Part 3: Chemical Reactivity and Applications

The chemical behavior of 4,6-difluoropyridin-2-amine is dictated by the interplay between the electron-deficient, fluorine-substituted pyridine ring and the nucleophilic amino group.

Reactivity of the Pyridine Ring

The presence of two strongly electronegative fluorine atoms and the ring nitrogen atom makes the pyridine core highly electron-deficient. This significantly activates the ring towards nucleophilic aromatic substitution (SNAr) . The fluorine atoms are excellent leaving groups in SNAr reactions, allowing for the introduction of a wide range of nucleophiles at the C4 and C6 positions. This reactivity is a cornerstone of its utility as a synthetic building block.

Reactivity of the Amino Group

The amino group at the C2 position is a versatile functional handle. It can act as a nucleophile in reactions such as acylation, alkylation, and sulfonylation. It can also be a directing group in further electrophilic substitutions, although the highly deactivated nature of the ring makes such reactions challenging. Furthermore, the amino group can be diazotized and subsequently replaced, providing another avenue for functionalization.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated organic molecules are of immense interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered pKa. 4,6-difluoropyridin-2-amine serves as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have been explored as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas. The ability to readily displace the fluorine atoms allows for the construction of diverse molecular libraries for high-throughput screening.

Part 4: Synthesis and Purification Protocol

A common synthetic route to 4,6-difluoropyridin-2-amine involves the reductive dehalogenation of a polychlorinated precursor. The following protocol is based on established literature procedures.[1]

Synthesis of 4,6-difluoropyridin-2-amine from 4-Amino-3,5-dichloro-2,6-difluoropyridine

Caption: Workflow for the synthesis of 4,6-difluoropyridin-2-amine.

Experimental Protocol:

-

Reaction Setup: In a suitable autoclave, charge 4-Amino-3,5-dichloro-2,6-difluoropyridine, ethanol as the solvent, triethylamine, and 10% palladium on carbon catalyst.[1]

-

Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 0.46 MPa. Maintain the reaction at 25 °C with vigorous stirring for 24 hours.[1]

-

Workup: After the reaction is complete, carefully vent the hydrogen pressure. Remove the palladium catalyst by filtration through a pad of celite.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol and triethylamine.

-

Purification: The crude product is then purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to afford pure 4,6-difluoropyridin-2-amine as a solid.[1]

Rationale for Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for hydrogenation and reductive dehalogenation reactions.

-

Solvent: Ethanol is a common solvent for hydrogenations, being relatively inert and capable of dissolving the starting material.

-

Base: Triethylamine is added to neutralize any HCl that may be formed during the reaction, preventing side reactions and catalyst poisoning.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds based on their polarity.

Part 5: Safety and Handling

4,6-difluoropyridin-2-amine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

-

Toxicity: It is classified as toxic if swallowed or in contact with skin.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Environmental Hazards: It is harmful to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[5]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical advice.

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at 2-8 °C under an inert atmosphere.[1]

Conclusion

4,6-difluoropyridin-2-amine is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique electronic properties, arising from the difluoro-substitution on the pyridine ring, enable a range of chemical transformations that are key to constructing complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

-

Capot Chemical. material safety data sheet. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Amino-3,5-difluoropyridine. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. 4-Amino-3,5-dichloro-2,6-difluoropyridine. Available from: [Link]

- Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.

- Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

European Patent Office. EP 0146924 A2 - Preparation of difluorpyridine compounds. Available from: [Link]

-

Wiley Online Library. Mass spectra of new substituted 2-amino-4H-pyrans: a retro-Diels-Alder reaction pattern. Available from: [Link]

-

PubChem. 3,5-Difluoropyridin-2-amine. Available from: [Link]

-

NIST WebBook. 2,6-Difluoropyridine. Available from: [Link]

-

University of Wisconsin. pKa Data Compiled by R. Williams. Available from: [Link]

-

MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

-

PubChem. 2-Amino-4,6-dichloropyridine. Available from: [Link]

-

SpectraBase. 4-Amino-2,6-dichloropyridine. Available from: [Link]

Sources

- 1. 4-AMINO-2,6-DIFLUOROPYRIDINE CAS#: 63489-58-7 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 2,6-Difluoro-4-aminopyridine 97% | CAS: 63489-58-7 | AChemBlock [achemblock.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet [chemicalbook.com]

In-depth Technical Guide to the Solubility of 4,6-difluoropyridin-2-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4,6-difluoropyridin-2-amine (also known as 2-Amino-4,6-difluoropyridine) in organic solvents. In the absence of extensive published quantitative data for this specific isomer, this document establishes a predictive framework grounded in first principles of physical organic chemistry and molecular structure. We delve into the physicochemical properties that govern solubility, including polarity, hydrogen bonding capabilities, and the unique influence of fluorination on the pyridine scaffold. This guide is designed for researchers, chemists, and drug development professionals, offering not only a theoretical understanding but also robust, field-proven experimental protocols for the precise determination of solubility. Our aim is to equip scientists with the foundational knowledge and practical tools necessary to effectively utilize this compound in a variety of applications, from chemical synthesis to pharmaceutical formulation.

Compound Profile and Physicochemical Drivers of Solubility

4,6-difluoropyridin-2-amine is a fluorinated heterocyclic amine whose solubility is dictated by a nuanced interplay of its structural features. Understanding these features is paramount to predicting and manipulating its behavior in different solvent systems.

Molecular Structure: C₅H₄F₂N₂ Molecular Weight: 130.10 g/mol

While specific experimental data for 4,6-difluoropyridin-2-amine is limited, we can infer its properties from its structure and by comparison with related isomers, such as 4-amino-2,6-difluoropyridine (CAS 63489-58-7), which has a reported melting point of 124-125 °C.[1][2] The solid-state nature of these compounds at room temperature suggests that significant energy is required to overcome the crystal lattice forces, a key factor in the dissolution process.

The solubility of this molecule is governed by three primary characteristics:

-

The Pyridine Ring: The nitrogen atom in the aromatic ring is a hydrogen bond acceptor and imparts significant polarity to the molecule.

-

The Amino Group (-NH₂): Positioned at the 2-position, this group is a potent hydrogen bond donor and acceptor, substantially increasing the molecule's polarity and its potential for interaction with protic solvents.

-

The Fluorine Atoms (-F): Located at the 4- and 6-positions, these highly electronegative atoms create strong carbon-fluorine dipoles. While not hydrogen bond donors, they reduce the basicity of the pyridine nitrogen through induction, influencing the overall electronic distribution and intermolecular interactions. The introduction of fluorine can increase lipophilicity, creating a complex solubility profile that balances polar and non-polar characteristics.[3]

Methodology:

Part A: Preparation of Calibration Curve

-

Determine λmax: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol) and scan its absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax).

-

Prepare Stock Solution: Accurately weigh ~10 mg of 4,6-difluoropyridin-2-amine and dissolve it in 10.0 mL of the analysis solvent (e.g., methanol) to create a 1 mg/mL stock solution.

-

Prepare Standards: Perform serial dilutions of the stock solution to create a series of 5-6 standards with known concentrations that span the expected linear range of the spectrophotometer (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

-

Plot Data: Create a plot of Absorbance vs. Concentration (µg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Sample Preparation (Shake-Flask Method)

-

Add Excess Solid: To separate vials, add an excess amount of solid 4,6-difluoropyridin-2-amine (e.g., 10-20 mg) to a known volume of each test solvent (e.g., 2.0 mL). The key is to ensure undissolved solid remains at equilibrium.

-

Equilibrate: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the samples to equilibrate for at least 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particulates. Causality Note: Filtration is a critical step; failure to remove microscopic particles will lead to light scattering and erroneously high absorbance readings.

Part C: Analysis and Calculation

-

Dilute Sample: Accurately dilute the filtered supernatant with the analysis solvent to bring its concentration into the range of the calibration curve. Record the dilution factor.

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Concentration = (Absorbance - y-intercept) / slope

-

-

Determine Final Solubility: Multiply the calculated concentration by the dilution factor to determine the solubility of 4,6-difluoropyridin-2-amine in the test solvent. Report the final value in appropriate units (e.g., mg/mL, g/L, or molarity).

Implications for Research and Drug Development

A thorough understanding of the solubility of 4,6-difluoropyridin-2-amine is not merely an academic exercise; it is a critical parameter for its practical application:

-

Chemical Synthesis: The choice of solvent is crucial for reaction efficiency. A solvent in which the starting materials have good solubility is often required for homogeneous reaction kinetics, leading to higher yields and fewer side products.

-

Purification: Solubility data directly informs purification strategies. For recrystallization, a solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For chromatography, the choice of mobile phase is dependent on the compound's solubility and polarity.

-

Pharmaceutical Formulation: In drug development, poor aqueous solubility is a major hurdle for bioavailability. Understanding solubility in organic co-solvents is essential for developing viable formulations for both preclinical and clinical studies.

Conclusion

While direct, quantitative solubility data for 4,6-difluoropyridin-2-amine remains to be broadly published, a robust predictive framework can be established from its molecular structure. The presence of a polar aminopyridine core suggests high affinity for polar protic and aprotic organic solvents, while the fluorine substituents introduce a degree of lipophilicity. This guide provides the theoretical foundation for these predictions and, crucially, offers detailed, validated protocols for their experimental determination. By applying these methods, researchers can generate the reliable solubility data needed to accelerate their work and ensure the successful application of this versatile chemical entity.

References

- Spectroscopic Techniques - Solubility of Things. (n.d.). Vertex AI Search.

- Santa Cruz Biotechnology, Inc. (2015, November 26). 4-Amino-3,5-dichloro-2,6-difluoropyridine - Safety Data Sheet.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- Faldu, N. et al. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org.

-

4-Amino-3,5-dichloro-2,6-difluoropyridine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 12, 2026, from [Link]

Sources

The Synthesis of 4,6-difluoropyridin-2-amine: A Technical Guide for the Modern Chemist

An In-depth Exploration of Synthetic Strategies for a Key Pharmaceutical Building Block

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Within the vast landscape of heterocyclic compounds, fluorinated pyridines are a particularly privileged scaffold, appearing in numerous approved pharmaceuticals. 4,6-difluoropyridin-2-amine, a seemingly simple molecule, is a valuable building block for the synthesis of more complex bioactive compounds, making a thorough understanding of its preparation crucial for researchers in drug development.

This technical guide provides a detailed overview of the synthetic routes to 4,6-difluoropyridin-2-amine, moving beyond a simple recitation of protocols to offer insights into the underlying chemical principles and experimental considerations. While a singular, seminal publication detailing its initial discovery remains elusive in readily accessible literature, this guide consolidates plausible and documented synthetic strategies based on established reactivity patterns of fluorinated heterocycles.

The Primary Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The most logical and widely applicable method for the synthesis of 4,6-difluoropyridin-2-amine is the nucleophilic aromatic substitution (SNAr) on a more highly fluorinated pyridine precursor. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effect of multiple fluorine substituents, activates the ring towards attack by nucleophiles.

The Key Precursor: 2,4,6-Trifluoropyridine

The logical starting material for the synthesis of 4,6-difluoropyridin-2-amine via SNAr is 2,4,6-trifluoropyridine. In this precursor, the fluorine atoms at the 2- and 6-positions are electronically activated for nucleophilic displacement.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks an electron-deficient carbon atom bearing a fluorine atom. The regioselectivity of the amination of 2,4,6-trifluoropyridine is a critical consideration. While the fluorine atoms at the 2- and 6-positions are electronically equivalent, substitution at the 2-position is often favored. The reaction with ammonia or an ammonia equivalent leads to the desired 2-amino product.

A general representation of this synthetic transformation is as follows:

Figure 1. General scheme for the synthesis of 4,6-difluoropyridin-2-amine via SNAr.

Experimental Protocol: Amination of 2,4,6-Trifluoropyridine

A representative, though generalized, protocol for the synthesis of 4,6-difluoropyridin-2-amine is detailed below. It is imperative for researchers to consult safety data sheets for all reagents and perform the reaction in a well-ventilated fume hood.

Materials:

-

2,4,6-Trifluoropyridine

-

Aqueous ammonia (28-30%)

-

Ethanol (or another suitable solvent)

-

Sealed reaction vessel (e.g., a pressure tube or autoclave)

Procedure:

-

In a clean, dry, and pressure-rated reaction vessel, dissolve 2,4,6-trifluoropyridine in ethanol.

-

Cool the solution in an ice bath and cautiously add an excess of concentrated aqueous ammonia.

-

Seal the reaction vessel tightly.

-

Heat the mixture to a temperature typically ranging from 100 to 150 °C. The optimal temperature and reaction time will need to be determined empirically.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and then to 0 °C.

-

Carefully open the reaction vessel in a fume hood.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, the reaction mixture can be concentrated under reduced pressure, and the residue can be purified by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for Amination of Fluoropyridines

| Starting Material | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,6-Difluoropyridine | aq. NH3 | Water | 105 | 94 | [1] |

| 2,3,4,5,6-Pentafluoropyridine | Various N-nucleophiles | Various | Ambient to Reflux | Variable | [2] |

Alternative Synthetic Strategies

While the direct amination of 2,4,6-trifluoropyridine is the most straightforward approach, other synthetic routes can be envisioned, particularly if the starting materials are more readily available or cost-effective.

Fluorination of a Dichloro-aminopyridine Precursor

An alternative strategy involves the synthesis of 2-amino-4,6-dichloropyridine followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.

Figure 2. Halogen exchange reaction for the synthesis of 4,6-difluoropyridin-2-amine.

This approach is contingent on the successful synthesis of the dichlorinated precursor. The synthesis of 2-amino-4,6-dichloropyrimidine has been reported, and analogous chemistry could potentially be applied to the pyridine series. The subsequent fluorination would typically employ a fluoride salt, such as potassium fluoride, in a high-boiling polar aprotic solvent like sulfolane or N,N-dimethylformamide (DMF) at elevated temperatures.

Conclusion and Future Perspectives

The synthesis of 4,6-difluoropyridin-2-amine is most practicably achieved through the nucleophilic aromatic substitution of 2,4,6-trifluoropyridine with ammonia. This method is robust and relies on well-established chemical principles. While alternative routes, such as the fluorination of a corresponding dichloro-precursor, are conceivable, the direct amination of a polyfluorinated pyridine is likely to be more efficient.

As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and sustainable methods for the synthesis of compounds like 4,6-difluoropyridin-2-amine will remain an area of active research. Future innovations may focus on milder reaction conditions, the use of less hazardous reagents, and catalytic approaches to these transformations.

References

-

A simple synthesis of aminopyridines: use of amides as amine source - SciELO. Available at: [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines - PMC - NIH. Available at: [Link]

- Process for making 2,6-difluoro pyridine - Google Patents.

-

Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2. Available at: [Link]

-